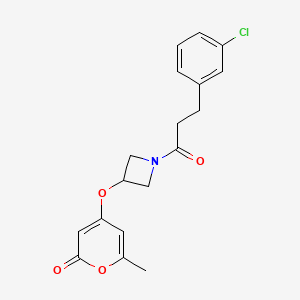
4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CEP-26401, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. This compound belongs to a class of compounds known as pyranones and has been found to have several promising applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Biological Activities
Chromones, including derivatives similar to the specified compound, have been identified for their significant antioxidant potential. These compounds are found in various natural sources and are associated with multiple physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones are crucial for neutralizing active oxygen species and preventing cell impairment, which can lead to various diseases. The structural features like the double bond, a carbonyl group in the chromone core, and specific hydroxyl groups are vital for their radical scavenging activity (Yadav et al., 2014).
Anticancer Drug Development
The quest for new types of anticancer drugs with high tumor specificity and reduced toxicity to non-cancerous cells has led to the investigation of various compounds, including chromone derivatives. Certain synthesized compounds have demonstrated promising results by inducing apoptotic cell death in cancer cell lines with minimal effects on healthy cells. Such findings highlight the potential for developing new anticancer therapies with improved safety profiles (Sugita et al., 2017).
Synthetic and Catalytic Applications
Research on the synthesis of pyranopyrimidine derivatives, which share structural similarities with the compound , emphasizes the importance of hybrid catalysts. These catalysts facilitate the synthesis of complex molecules that are relevant to pharmaceutical and medicinal chemistry. The development of efficient synthetic pathways using diverse catalysts opens up new avenues for creating lead molecules for drug development and other applications (Parmar et al., 2023).
Environmental Impact and Toxicology
The environmental and toxicological effects of chlorophenols, which are structurally related to the specified compound, have been extensively reviewed. Chlorophenols exhibit moderate toxicity to aquatic and mammalian life but can have significant long-term effects on fish. Understanding the environmental behavior and impact of such compounds is crucial for assessing their safety and managing their use in various industrial applications (Krijgsheld & Gen, 1986).
Eigenschaften
IUPAC Name |
4-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-7-15(9-18(22)23-12)24-16-10-20(11-16)17(21)6-5-13-3-2-4-14(19)8-13/h2-4,7-9,16H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHAMIQFNDCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

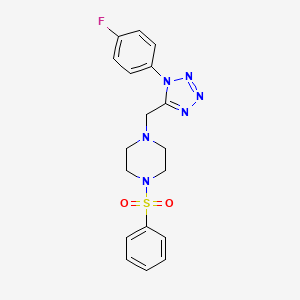
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
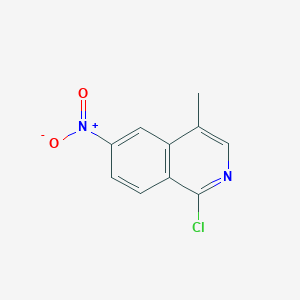
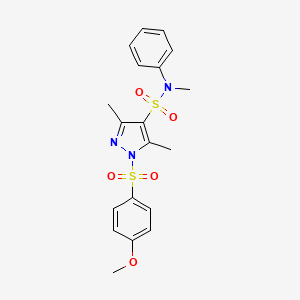
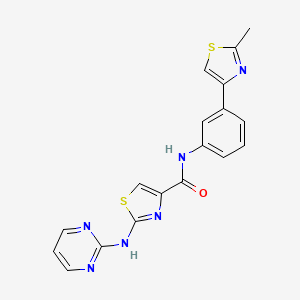
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)
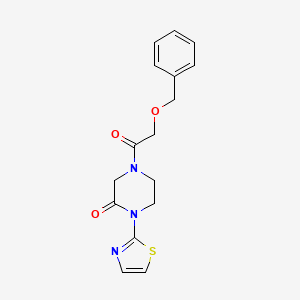
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2798725.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2798726.png)
